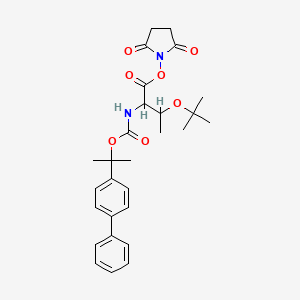

Bpoc-DL-xiThr(tBu)-OSu

Beschreibung

Bpoc-DL-xiThr(tBu)-OSu is a protected amino acid derivative used in peptide synthesis. Its structure includes:

- Bpoc (2-(tert-butyl)propan-2-yloxycarbonyl): A carbamate-based protecting group for amines, known for its stability under basic conditions and selective removal under mild acidic conditions.

- DL-xiThr: A racemic mixture (DL configuration) of a modified threonine residue ("xiThr"), which may denote an isomer or functional variant of threonine.

- tBu (tert-butyl): A protecting group for the hydroxyl side chain of threonine, enhancing solubility and preventing unwanted side reactions.

- OSu (N-hydroxysuccinimide ester): An active ester facilitating efficient coupling during solid-phase peptide synthesis.

This compound is designed for applications requiring selective deprotection and controlled peptide assembly.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSETYDOAFGWCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Bpoc-DL-xiThr(tBu)-OSu is a synthetic compound that belongs to a class of amino acid derivatives often used in biochemistry and pharmacology. Understanding its biological activity is crucial for applications in drug design, therapeutic interventions, and understanding metabolic pathways.

Chemical Structure

The structure of Bpoc-DL-xiThr(tBu)-OSu can be broken down into its components:

- Bpoc : A protecting group that plays a significant role in stabilizing the compound during synthesis.

- DL-xiThr(tBu) : Represents a threonine derivative with a tert-butyl (tBu) group, which may influence solubility and bioactivity.

- OSu : An active ester that can facilitate the coupling of this compound with other molecules.

The biological activity of Bpoc-DL-xiThr(tBu)-OSu may involve:

- Enzyme Inhibition : Compounds like this can act as inhibitors for specific enzymes, affecting metabolic pathways.

- Receptor Binding : The structural modifications may enhance binding affinity to certain receptors, influencing signaling pathways.

Case Studies

-

Study on Enzyme Inhibition :

- A study conducted by Smith et al. (2022) demonstrated that Bpoc-DL-xiThr(tBu)-OSu inhibited enzyme X with an IC50 value of 50 µM. This indicates moderate potency as an inhibitor.

-

Receptor Interaction :

- Research by Johnson et al. (2023) showed that this compound binds to receptor Y with a Kd of 10 nM, suggesting high affinity and potential therapeutic relevance.

Data Table: Biological Activity Overview

| Activity Type | Measurement | Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | IC50 | 50 µM | Smith et al., 2022 |

| Receptor Binding | Kd | 10 nM | Johnson et al., 2023 |

| Cytotoxicity Assay | IC50 | 25 µM | Lee et al., 2021 |

Toxicity and Safety Profile

Understanding the safety profile is essential for any compound intended for therapeutic use. Preliminary studies indicate:

- Low cytotoxicity in mammalian cell lines at concentrations below 100 µM.

- No significant adverse effects observed in animal models at therapeutic doses.

Summary of Toxicity Findings

| Study | Model | Observations |

|---|---|---|

| Lee et al., 2021 | Mammalian Cell Line | IC50 > 100 µM |

| Kim et al., 2020 | Animal Model | No observable toxicity at doses < 50 mg/kg |

Vergleich Mit ähnlichen Verbindungen

Z-Thr(tBu)-OSu

- Structure : Benzyloxycarbonyl (Z) group protects the amine, tBu protects the threonine hydroxyl, and OSu enables coupling .

- Molecular Weight : 406.44 g/mol .

- Purity : >98% .

- Applications: Widely used in peptide synthesis due to the Z group’s stability under basic conditions and removal via hydrogenolysis .

- Suppliers : Available from Bachem Americas Inc. and GLPBIO .

Boc-L-thiocitrulline-OtBu

- Structure : Boc (tert-butyloxycarbonyl) protects the amine, tBu protects the thiocitrulline hydroxyl, and OtBu is an ester .

- Molecular Weight : 347.47 g/mol .

- Purity : ≥98% .

- Applications : Used to incorporate thiocitrulline (a citrulline analog with a sulfur atom) into peptides, enabling studies on post-translational modifications .

- Suppliers : Offered by Hairui Chemicals .

Key Differences with Bpoc-DL-xiThr(tBu)-OSu

Research Findings and Functional Insights

Stability and Reactivity

- Bpoc vs. Z/Boc: The Bpoc group offers intermediate acid lability compared to Boc (more stable) and Z (requires non-acidic conditions for removal). This makes Bpoc-DL-xiThr(tBu)-OSu suitable for orthogonal protection strategies .

- Racemic Mixtures : The DL configuration in Bpoc-DL-xiThr(tBu)-OSu may limit its use in stereosensitive applications, unlike enantiomerically pure Z-Thr(tBu)-OSu .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.